7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. This compound is characterized by its aromatic structure, containing a 1,3,5-triazine ring that is 2,4-disubstituted with amine groups. It has a molecular formula of C₁₃H₁₁ClN₄O and a molecular weight of 274.70 g/mol.
Mechanism of Action
Target of Action
The primary target of 7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by 7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine results in significant anti-proliferative activities against various cancer cells . It has been shown to have potent cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine often involves the Dimroth rearrangement, a process that includes the isomerization of heterocycles. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II). Industrial production methods may involve microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides, which is an eco-friendly and efficient approach .
Chemical Reactions Analysis
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of various novel derivatives, including [1,2,4]triazolo[1,5-c]pyrimidine-13-ones. It has shown promising antimicrobial properties, with studies indicating its effectiveness against bacterial and fungal infections. In medicinal chemistry, it is explored for its anticancer activity, particularly due to its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).
Comparison with Similar Compounds
7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as 1,2,4-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[1,5-a]pyridines. These compounds share a similar triazolo-pyrimidine scaffold but differ in their substituents and specific biological activities. For instance, 1,2,4-triazolo[1,5-c]pyrimidine derivatives have been explored for their anticancer and antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-10(14)3-5-11)12-6-7-15-13-16-8-17-18(12)13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEPUTGEUCVRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396633 | |
Record name | 1D-092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165383-52-8 | |
Record name | 1D-092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 7-[(1R)-1-(4-chlorophenoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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